molecular formula C7H8N2O3 B1414810 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 101861-29-4

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B1414810
CAS No.: 101861-29-4
M. Wt: 168.15 g/mol
InChI Key: PEEUHPHVIGBEJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminopyridine with acetoacetic ester in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both keto and carboxylic acid functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-4(2)8-9-6(10)5(3)7(11)12/h1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEUHPHVIGBEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Reactant of Route 3
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 4
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 5
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 6
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

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